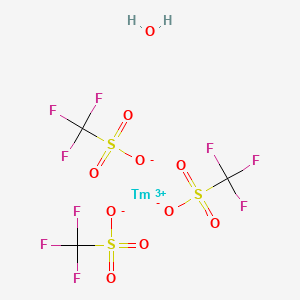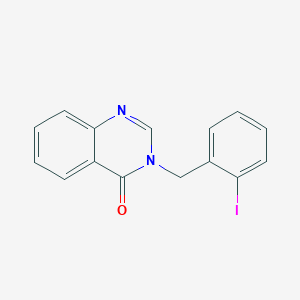
6-((2-Hydroxyethyl)amino)pyrimidin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-((2-Hydroxyethyl)amino)pyrimidin-4(1H)-one is a chemical compound with a pyrimidine ring structure. This compound is characterized by the presence of a hydroxyethyl group attached to an amino group at the 6th position of the pyrimidine ring, and a hydroxyl group at the 4th position. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-((2-Hydroxyethyl)amino)pyrimidin-4(1H)-one can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-4-hydroxypyrimidine with ethanolamine under basic conditions. The reaction typically proceeds as follows:
- Dissolve 2-chloro-4-hydroxypyrimidine in a suitable solvent such as ethanol.
- Add ethanolamine to the solution.
- Heat the reaction mixture to reflux for several hours.
- Cool the reaction mixture and isolate the product by filtration or extraction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial methods may incorporate continuous flow reactors and automated systems to enhance efficiency and scalability.
化学反应分析
Types of Reactions
6-((2-Hydroxyethyl)amino)pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 4th position can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form corresponding amine derivatives.
Substitution: The amino group at the 6th position can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrimidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base or catalyst.
Major Products Formed
Oxidation: Formation of pyrimidine-4-one derivatives.
Reduction: Formation of 6-((2-Hydroxyethyl)amino)pyrimidin-4-amine derivatives.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
科学研究应用
6-((2-Hydroxyethyl)amino)pyrimidin-4(1H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.
Biology: It is used in biochemical assays to study enzyme kinetics and inhibition.
Agriculture: Pyrimidine derivatives are explored for their potential as herbicides and pesticides.
Materials Science: The compound is investigated for its potential use in the development of novel materials with specific properties.
作用机制
The mechanism of action of 6-((2-Hydroxyethyl)amino)pyrimidin-4(1H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The hydroxyethyl group and amino group play crucial roles in binding to the active sites of enzymes, leading to changes in enzyme activity and subsequent biological effects.
相似化合物的比较
Similar Compounds
- 2-Amino-4-hydroxy-6-methylpyrimidine
- 4-Amino-6-hydroxy-2-mercaptopyrimidine
- 2-Hexadecylamino-4-hydroxy-6-methylpyrimidine
Uniqueness
6-((2-Hydroxyethyl)amino)pyrimidin-4(1H)-one is unique due to the presence of the hydroxyethyl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets, making it a valuable compound for various applications in medicinal chemistry and other fields.
属性
CAS 编号 |
61667-07-0 |
|---|---|
分子式 |
C6H9N3O2 |
分子量 |
155.15 g/mol |
IUPAC 名称 |
4-(2-hydroxyethylamino)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C6H9N3O2/c10-2-1-7-5-3-6(11)9-4-8-5/h3-4,10H,1-2H2,(H2,7,8,9,11) |
InChI 键 |
LXMLROMXICXDTC-UHFFFAOYSA-N |
规范 SMILES |
C1=C(N=CNC1=O)NCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


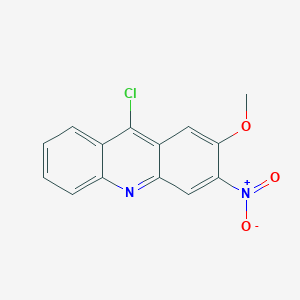

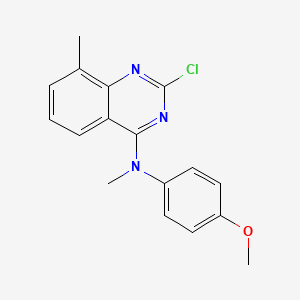
![6-(Pyridin-3-yl)-2,3-dihydroimidazo[2,1-b]thiazole](/img/structure/B12928485.png)
![6-Chloro-2-(methylsulfanyl)-N-[4-(trifluoromethyl)phenyl]pyrimidin-4-amine](/img/structure/B12928491.png)
![2-[(2S)-4-benzylmorpholin-2-yl]acetic acid](/img/structure/B12928499.png)
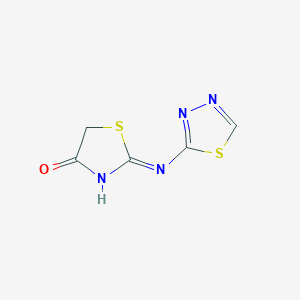

![(2S)-2-(phenylmethoxycarbonylamino)-3-[3-(phenylmethoxymethyl)imidazol-4-yl]propanoic acid](/img/structure/B12928509.png)



